赛贝多醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

赛贝纳,一种从海芒果中分离出的芳香环萜,已被研究为天然和非天然环萜 10 π-体系的关键化合物的潜力。它表现出解痉特性和对 HTC 肝癌细胞的强细胞毒性,以及对 KREBS II 腹水瘤的抗肿瘤活性 (Ge & Isoe, 1992)。

从海芒果叶子的水提取物中衍生的忒韦西德的半合成衍生物已被研究其对各种人类癌细胞系的细胞毒性。一些衍生物对特定的癌细胞系表现出中等的细胞毒性 (Gorantla et al., 2014)。

发现从海芒果中分离出的强心苷赛贝林可以有效抑制癌细胞生长、集落形成和迁移。它针对与肿瘤发生相关的关键信号机制,例如 PI3K/AKT/mTOR 信号转导 (Hossan et al., 2019)。

已经综述了海芒果的民族植物学、植物化学和药理学特性。这种植物在传统民间医学中用作镇痛药、抗惊厥药、强心药和降压药。其药理活性包括抗氧化、抗癌、抗炎、DNA 损伤保护和抗菌作用 (Maharana, 2021)。

海芒果的化学成分,包括赛贝多醇和其他化合物,已经分离和鉴定。这些化合物与各种药理活性有关,并有待进一步研究 (Yue-wei, 2007)。

安全和危害

作用机制

- Cebranopadol binds to and activates all four opioid receptors:

- Unlike morphine, cebranopadol doesn’t impair motor coordination or respiration .

- It has delayed tolerance compared to morphine .

- It effectively targets chronic neuropathic pain models .

- Its antinociceptive and antihypertensive effects are potent .

- Absorption : Oral administration; EC50 values of 25.1 μg/kg .

- Elimination Half-life : Approximately 4.5 hours .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Cerberidol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the primary interactions of Cerberidol is with the sodium-potassium ATPase pump, where it acts as an inhibitor. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium ion concentrations within the cell. The compound also interacts with various cardiac glycosides, enhancing its cardiotoxic effects. Additionally, Cerberidol has been shown to interact with proteins involved in apoptotic pathways, contributing to its anticancer properties .

Cellular Effects

Cerberidol exerts significant effects on various types of cells and cellular processes. In cardiac cells, Cerberidol disrupts the normal function of the sodium-potassium ATPase pump, leading to an imbalance in ion concentrations and ultimately causing cardiac arrhythmias. In cancer cells, Cerberidol induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cerberidol involves its binding interactions with key biomolecules. Cerberidol binds to the sodium-potassium ATPase pump, inhibiting its activity and causing an electrolytic imbalance. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations. The elevated calcium levels trigger a cascade of events, including the activation of calmodulin and other calcium-dependent proteins. Additionally, Cerberidol induces changes in gene expression by modulating transcription factors and signaling pathways, such as the PI3K/Akt pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cerberidol have been observed to change over time. The stability of Cerberidol is relatively high, allowing it to maintain its bioactivity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Cerberidol can cause sustained changes in cellular function, including prolonged disruption of ion homeostasis and persistent activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of Cerberidol vary with different dosages in animal models. At low doses, Cerberidol exhibits mild cardiotoxic effects, while higher doses can lead to severe cardiac arrhythmias and even death. In cancer models, Cerberidol has shown dose-dependent anticancer activity, with higher doses inducing more significant apoptosis and tumor regression. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a narrow therapeutic window for this compound .

Metabolic Pathways

Cerberidol is involved in several metabolic pathways, primarily those related to ion transport and apoptosis. The compound interacts with enzymes such as caspases and calmodulin, influencing apoptotic pathways and cellular metabolism. Cerberidol also affects metabolic flux by altering the activity of key enzymes involved in ion homeostasis and energy production. These interactions contribute to the compound’s overall bioactivity and pharmacological effects .

Transport and Distribution

Within cells and tissues, Cerberidol is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, Cerberidol accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of Cerberidol within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Cerberidol exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key proteins and enzymes. Cerberidol’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for Cerberidol’s ability to modulate ion homeostasis and induce apoptosis .

属性

IUPAC Name |

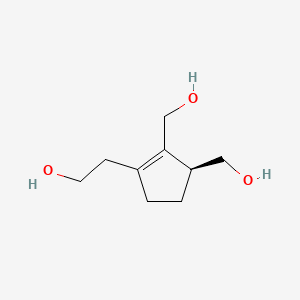

2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRXLUZYBRTVHL-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1CO)CO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C([C@H]1CO)CO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of cerberidol?

A1: Cerberidol has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclocerberidol and epoxycerberidol [].

Q2: Is there any research exploring the potential antimicrobial activity of cerberidol?

A2: While one study suggests that cerberidol might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of cerberidol to this antimicrobial effect remains unclear and requires further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599992.png)

![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)